molecular formula C7H6F3N3O4 B11813371 2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

Katalognummer: B11813371
Molekulargewicht: 253.14 g/mol
InChI-Schlüssel: ZXUZRYLZKLRRBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the nitration of a pyrazole derivative using nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group and trifluoromethyl group contribute to the compound’s ability to form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both a pyrazole ring and a propanoic acid moiety, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Eigenschaften

Molekularformel

C7H6F3N3O4

Molekulargewicht

253.14 g/mol

IUPAC-Name

2-[5-nitro-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C7H6F3N3O4/c1-3(6(14)15)12-5(13(16)17)2-4(11-12)7(8,9)10/h2-3H,1H3,(H,14,15)

InChI-Schlüssel

ZXUZRYLZKLRRBY-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)N1C(=CC(=N1)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.